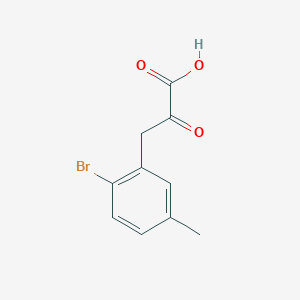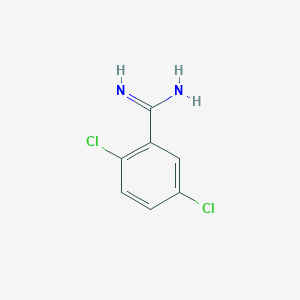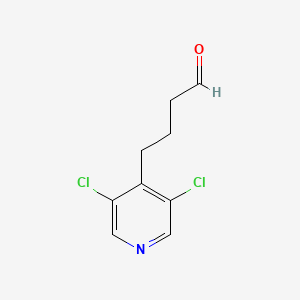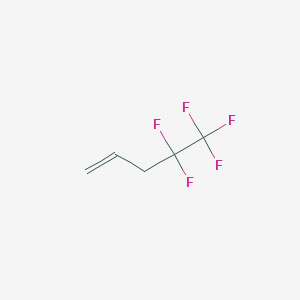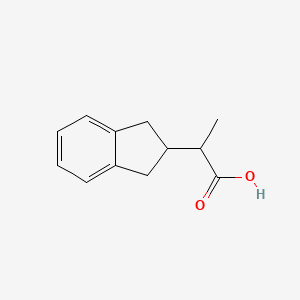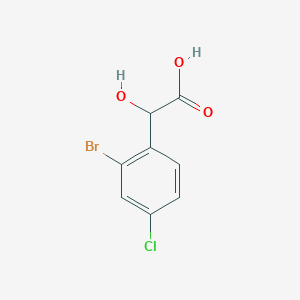
2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of both bromine and chlorine atoms attached to the phenyl ring, along with a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction may proceed as follows:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of 2-(2-Bromo-4-chlorophenyl)acetic acid.
Reduction: Formation of 2-(2-Bromo-4-chlorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-(2-Bromo-4-chlorophenyl)acetic acid
- 2-(2-Bromo-4-chlorophenyl)ethanol
- 2-(2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
Comparison: 2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a hydroxyl group and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the hydroxyl group allows for hydrogen bonding, which can enhance interactions with biological targets, while the halogen atoms contribute to the compound’s stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C8H6BrClO3 |
|---|---|
Peso molecular |
265.49 g/mol |
Nombre IUPAC |
2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clave InChI |
MQOIIGBCPDYTDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


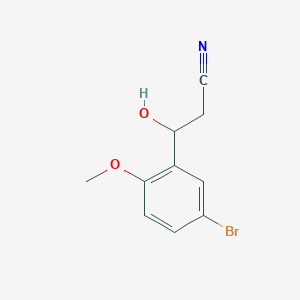


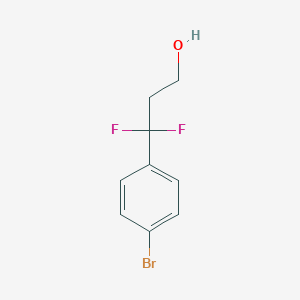

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

